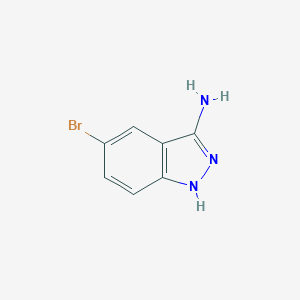

5-bromo-1H-indazol-3-amine

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and drug discovery. ijsrtjournal.comopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental components of numerous biological molecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.commdpi.com Their prevalence in nature is mirrored in pharmaceutical science; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule medications contain a nitrogen-based heterocycle. mdpi.comrsc.org

The significance of these structures stems from several key properties. The nitrogen atoms can form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. mdpi.comrsc.org This ability to interact with biological macromolecules is a primary reason for their success as therapeutic agents. rsc.org Furthermore, the diversity of these heterocyclic systems allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates. ou.edu Modifications to these heterocyclic rings can significantly alter the biological activity of a molecule, influencing its potential as an anti-inflammatory, antibacterial, antiviral, or anticancer agent. mdpi.com

Indazole as a Privileged Scaffold in Medicinal Chemistry

Among the vast array of nitrogen-containing heterocycles, the indazole scaffold has emerged as a "privileged structure". samipubco.comnih.gov A privileged scaffold is a molecular framework that can bind to multiple, often unrelated, biological targets, making it an invaluable starting point for drug development. samipubco.com The indazole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique combination of structural rigidity and flexibility, along with favorable pharmacokinetic properties, that contributes to its success. samipubco.comresearchgate.net

Indazole and its derivatives are associated with a wide spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.netresearchgate.net This versatility has led to the inclusion of the indazole core in numerous commercially available drugs and at least 43 therapeutic agents in clinical trials for conditions ranging from cancer to neurological disorders. samipubco.comnih.gov The indazole ring can also act as a bioisostere for other chemical groups, such as phenol (B47542), often improving metabolic stability. taylorfrancis.com Its proven utility in scaffold hopping and fragment-based drug discovery further cements its status as a critical component in the medicinal chemist's toolkit, particularly for developing protein kinase inhibitors. taylorfrancis.com

Overview of 5-bromo-1H-indazol-3-amine as a Core Structure for Derivative Development

Within the family of indazoles, this compound serves as a particularly valuable starting material, or building block, for synthesizing a diverse range of more complex molecules. chemimpex.comchemimpex.com Its structure features the core 1H-indazole ring, an amine group at the 3-position, and a bromine atom at the 5-position. Each of these features plays a crucial role in its utility. The 1H-indazole-3-amine fragment itself is recognized as an effective hinge-binding element, capable of interacting with the hinge region of protein kinases. mdpi.com

The bromine atom at the 5-position is especially significant as it provides a reactive handle for further chemical modification. chemimpex.com It allows for the introduction of new functional groups through various cross-coupling reactions, such as the Suzuki coupling, enabling the systematic development of libraries of derivatives. mdpi.comnih.gov This strategic placement of a reactive site allows researchers to explore structure-activity relationships by attaching different chemical moieties and observing the effects on biological activity. nih.gov Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYFDJVSAMSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355873 | |

| Record name | 5-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-71-7 | |

| Record name | 5-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-BROMO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 1h Indazol 3 Amine

Established Synthetic Routes to 5-bromo-1H-indazol-3-amine

Hydrazine (B178648) Hydrate (B1144303) Treatment of Brominated Benzonitriles

A prevalent and high-yielding method for synthesizing this compound involves the cyclization of a brominated benzonitrile (B105546) precursor with hydrazine hydrate. nih.gov The most common starting material for this reaction is 5-bromo-2-fluorobenzonitrile (B68940). nih.govchemicalbook.com

The reaction is typically carried out by refluxing 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate. nih.gov The use of ethanol (B145695) as a solvent is also reported, with the reaction mixture being heated to temperatures around 95°C overnight. chemicalbook.com One procedure involves heating 5-bromo-2-fluorobenzonitrile with hydrazine to 100°C for a short period, followed by the removal of excess hydrazine under reduced pressure to yield the product in high purity. chemicalbook.com This method has been reported to produce this compound in yields as high as 99.5%. chemicalbook.com A study also demonstrated an 88% yield when the reaction was refluxed for just 20 minutes. nih.gov

The mechanism involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring of the indazole system.

Table 1: Synthesis of this compound via Hydrazine Hydrate Treatment

| Starting Material | Reagents | Conditions | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux, 20 minutes | 88% | nih.gov |

| 5-bromo-2-fluorobenzonitrile | Hydrazine | 100°C, 5 minutes | 99.5% | chemicalbook.com |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate, ethanol | 95°C, overnight | Not specified | chemicalbook.com |

Regioselective Bromination of Indazole Precursors

Another established route is the direct bromination of an indazole precursor. This method relies on the regioselective introduction of a bromine atom at the 5-position of the indazole ring. A common brominating agent for this transformation is N-bromosuccinimide (NBS). chemrxiv.orgchim.it The choice of solvent and reaction conditions is crucial to control the regioselectivity and avoid the formation of undesired isomers. chim.it

For instance, direct bromination of 3-aminoindazole with NBS can lead to the formation of the undesired 7-bromo isomer as the major product. chemrxiv.org Therefore, this approach is often more suitable when the 5-position is activated or when other positions are blocked. The use of Br2 in DMF has been reported for the regioselective bromination of nitro-substituted indazoles at the 3-position, suggesting that the electronic nature of the indazole ring significantly influences the outcome of the bromination reaction. chim.it

Condensation Reactions in this compound Synthesis

Condensation reactions represent a fundamental approach to constructing the indazole scaffold. While direct condensation to form this compound is less commonly detailed as a primary route, the underlying principle of forming the pyrazole ring through condensation is central to many syntheses. For example, the reaction of 2-acyl- or 2-cyanophenyl derivatives with hydrazine is a classic method for indazole synthesis. thieme-connect.de

In a related context, a method for preparing 5-bromo-1-methylindazole involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction. google.com This highlights the utility of condensation reactions in building the core indazole structure, which can then be further functionalized.

Alternative and Optimized Synthetic Strategies

Microwave-Assisted Synthesis Approaches for this compound

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. While specific microwave-assisted synthesis of this compound is not extensively documented, the application of microwave irradiation to related indazole syntheses is well-established. For instance, microwave-assisted Suzuki-Miyaura cross-coupling reactions of 3-bromoindazoles have been successfully performed. researchgate.netnih.gov

Catalytic Systems in this compound Synthesis

Catalytic systems play a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of this compound, catalytic methods are more prominent in its subsequent functionalization rather than its direct synthesis.

For example, palladium catalysts like PdCl2(dppf)2 are used in the Suzuki-Miyaura cross-coupling of this compound with various boronic acids to introduce aryl or heteroaryl groups at the 5-position. nih.govresearchgate.net This post-synthesis modification is a key strategy for creating diverse libraries of indazole derivatives.

While not a direct synthesis of the target compound, the development of catalytic methods for the C-H functionalization of indazoles could provide future pathways to this compound and its analogs, potentially avoiding the need for pre-functionalized starting materials.

Multi-Step Synthesis Protocols for this compound

The primary and most widely documented method for synthesizing this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine. chemicalbook.comnih.gov This reaction is a nucleophilic aromatic substitution followed by an intramolecular cyclization. The process is valued for its efficiency and high yields.

A common protocol begins with charging a reaction vessel with 5-bromo-2-fluorobenzonitrile and an excess of hydrazine hydrate. chemicalbook.comnih.gov The mixture is then heated, often to around 95-100°C, for a short duration. chemicalbook.comnih.gov One procedure specifies heating to 100°C for just 5 minutes, followed by the removal of excess hydrazine under reduced pressure to yield the product in high purity and quantity. chemicalbook.com Another variation involves refluxing the reactants in ethanol overnight at 95°C. chemicalbook.com In this case, the product may precipitate and can be collected by filtration. chemicalbook.com Recrystallization from a suitable solvent, such as ethanol, is a common final step to purify the compound, yielding it as a pale-yellow solid. nih.govresearchgate.net

The reaction can be summarized as follows:

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate | None or Ethanol | 95-100°C | This compound | Up to 99.5% |

Synthesis of Key Derivatives and Intermediates from this compound

This compound serves as a versatile starting material for the synthesis of various derivatives, which are crucial intermediates in the development of bioactive molecules. chemimpex.com Key transformations include modifications at the exocyclic amine and the indazole ring nitrogen.

Acetylation of the Amine Group for Ethanone (B97240) Derivatives

The exocyclic amine group at the 3-position of this compound can be acetylated to form the corresponding ethanone derivative, 1-(5-bromo-1H-indazol-3-yl)ethanone. This transformation is typically achieved by reacting the parent amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is an electrophilic substitution on the amine. To facilitate this, a Lewis acid catalyst like aluminum chloride may be employed. Careful control of reaction conditions, such as maintaining a low temperature (0–5°C), is often necessary to prevent side reactions.

| Starting Material | Reagent | Catalyst (optional) | Product |

| This compound | Acetic anhydride or Acetyl chloride | Aluminum chloride | 1-(5-bromo-1H-indazol-3-yl)ethanone |

Boc Protection of the Ring NH Group in Indazole Synthesis

To achieve selectivity in subsequent reactions, the NH group of the indazole ring is often protected. A common method is the introduction of a tert-butoxycarbonyl (Boc) group. This is accomplished by treating this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nih.goviucr.org The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.goviucr.org The reaction mixture is initially cooled, and after the addition of Boc anhydride, it is allowed to warm to room temperature and stirred for several hours. nih.goviucr.org This process yields tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, effectively protecting the N1 position of the indazole ring for further functionalization. nih.govresearchgate.netiucr.org

The general scheme for Boc protection is as follows:

| Starting Material | Reagent | Base | Solvent | Product |

| This compound | Di-tert-butyl dicarbonate (Boc anhydride) | 4-dimethylaminopyridine (DMAP) | Dichloromethane | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |

Formation of Methylated Indazole Analogs

N-methylation of this compound is a key step in the synthesis of certain biologically active compounds. The methylation predominantly occurs at the N1 position of the indazole ring, leading to the formation of 5-bromo-1-methyl-1H-indazol-3-amine. This is typically achieved by reacting the starting material with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is generally performed by stirring the components in a solvent like ethanol at temperatures ranging from room temperature to 80°C for an extended period. This alkylation prevents tautomerization and fixes the indazole in the 1H configuration. vulcanchem.com

| Starting Material | Reagent | Base | Solvent | Product |

| This compound | Methyl iodide | Potassium carbonate | Ethanol | 5-bromo-1-methyl-1H-indazol-3-amine |

Chemical Reactivity and Functionalization of 5 Bromo 1h Indazol 3 Amine

Substitution Reactions Involving the Bromine Atom

The bromine atom at the 5-position of the indazole ring is a key handle for introducing a wide range of functional groups through substitution reactions. This atom's reactivity is influenced by the electron-donating nature of the fused pyrazole (B372694) ring and the amino group.

Nucleophilic Substitution Reactions with Amines and Thiols

The bromine atom on the electron-rich indazole core can undergo nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups or under specific catalytic conditions. While direct displacement of the bromine by amines or thiols on 5-bromo-1H-indazol-3-amine itself is not extensively documented without catalytic assistance, the functionalization of the indazole scaffold often involves such transformations on related derivatives.

In the broader context of bromoindazoles, nucleophilic substitution with various amines and thiols is a known strategy for diversification. vulcanchem.com For instance, the bromine atom can be replaced by different nucleophiles, allowing for the introduction of a variety of substituents. nih.gov These reactions typically require a catalyst, such as a copper or palladium complex, to proceed efficiently.

Oxidation and Reduction Transformations

The this compound molecule possesses functional groups that can be targeted in oxidation and reduction reactions to yield new derivatives.

The amino group at the 3-position and the indazole ring system can be susceptible to oxidation. General oxidizing agents like potassium permanganate (B83412) and chromium trioxide have been noted for their potential to oxidize indazole derivatives, which could lead to the formation of nitro derivatives or cleavage of the pyrazole ring under harsh conditions. rsc.org The ethynyl (B1212043) group, if introduced at the bromine position, can be oxidized by reagents such as potassium permanganate to form carbonyl derivatives.

Conversely, the bromo-substituted indazole can undergo reduction. The bromine atom can be removed (hydrodebromination) using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C). nih.gov This provides a route to the corresponding 3-amino-1H-indazole. The amino group itself is generally stable to these reduction conditions.

Cross-Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The bromine atom at the 5-position serves as an excellent electrophilic partner in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.

In a study focused on the synthesis of potential antitumor agents, this compound was successfully coupled with a variety of substituted boronic acid esters. researchgate.net The reaction was typically carried out using a palladium catalyst such as PdCl2(dppf)2 in the presence of a base like cesium carbonate (Cs2CO3) in a solvent system of 1,4-dioxane (B91453) and water at elevated temperatures. researchgate.netresearchgate.net This methodology has proven effective for producing a library of 5-aryl-1H-indazol-3-amine derivatives. researchgate.net

Another report highlights the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) as an efficient catalyst for the Suzuki coupling of N-substituted 5-bromoindazoles with heteroaryl boronic acids, achieving high yields in relatively short reaction times. nih.gov The choice of catalyst and reaction conditions can be critical to prevent side reactions such as debromination.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindazoles

| Bromoindazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | High | nih.gov |

| This compound | Various aryl boronic acid esters | PdCl2(dppf)2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | Good | researchgate.netresearchgate.net |

| 1-(5-bromo-1H-indazol-3-yl)ethanone | Aryl boronic acids | Pd(PPh3)4 | K2CO3 | THF/H2O | 80 | >80 |

Note: This table includes examples with closely related derivatives to illustrate the scope of the reaction.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction can be applied to this compound to introduce alkynyl moieties at the 5-position, which are valuable for further transformations or as structural elements in biologically active compounds.

While direct examples with this compound are not extensively detailed, the Sonogashira coupling of related 6-bromo-1H-indazoles and 5-bromoindoles demonstrates the feasibility of this transformation. nih.govthieme-connect.de The reaction typically involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (TEA) in a suitable solvent. nih.gov

For the reaction to proceed efficiently with this compound, protection of the 3-amino group, for instance with a tert-butoxycarbonyl (Boc) group, might be necessary to avoid side reactions. The resulting 5-alkynyl-1H-indazol-3-amines are versatile intermediates in medicinal chemistry.

Buchwald Reactions with Substituted Anilines and Aliphatic Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines from this compound by coupling it with various substituted anilines or aliphatic amines.

The successful Buchwald-Hartwig amination of protected 5-bromoindazoles with a range of amines has been reported. researchgate.net These reactions often employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a bulky phosphine (B1218219) ligand like XPhos, and a strong base such as sodium tert-butoxide (NaOt-Bu) in an aromatic solvent like toluene. The protection of the indazole nitrogen and the 3-amino group may be required to achieve selective C-N bond formation at the 5-position.

This methodology allows for the synthesis of a diverse array of 5-amino-substituted indazole derivatives, which are of significant interest in drug discovery. For example, the coupling of a 3-bromo-5-bromo-1H-indazole with morpholine (B109124) has been achieved using a Pd(OAc)2/XPhos catalytic system. Similarly, Buchwald-Hartwig amination has been used to introduce an amine group at the 3-position of a 6-bromo-5-fluoro-1-methyl-1H-indazole. vulcanchem.com

Acylation and Related Reactions

The primary amine group at the 3-position of the indazole ring in this compound is a key site for nucleophilic reactions, including acylations. This reactivity allows for the introduction of various acyl groups, which can serve as a foundation for building more complex molecular architectures.

The acylation of the 3-amino group of indazole derivatives with chloroacetic anhydride (B1165640) is a documented synthetic transformation. This reaction typically proceeds under alkaline conditions. For instance, in the synthesis of certain 3,5-disubstituted indazole derivatives, a precursor derived from this compound undergoes acylation with chloroacetic anhydride. nih.gov The reaction is carried out in the presence of a base such as sodium carbonate at room temperature. nih.gov

This acylation introduces a chloroacetyl group onto the amine, forming an N-(indazol-3-yl)-2-chloroacetamide intermediate. nih.gov This intermediate is particularly useful as the chlorine atom provides a reactive site for subsequent nucleophilic substitution reactions, allowing for the attachment of various other functional groups, such as thiophenols or piperazines. nih.govresearchgate.net The general scheme involves the reaction of the amine with chloroacetic anhydride to yield the chloroacetamide derivative, which can then be further functionalized. nih.gov

Functional Group Modifications at the 3-Position

The amine at the C-3 position is a versatile handle for a variety of functional group transformations, enabling the synthesis of a diverse range of indazole-based compounds.

The primary amine of this compound is expected to react with aldehydes and ketones to form Schiff bases (imines). This reaction is a common transformation for primary amines and provides a route to a wide array of derivatives. vulcanchem.com While specific literature detailing Schiff base formation directly from this compound is not extensively available, the reactivity of analogous compounds strongly supports this pathway. vulcanchem.com For example, the analogous compound 5-methyl-1H-indazol-3-amine is known to react with ketones or aldehydes. The resulting imine can be a stable final product or a reactive intermediate for further transformations, such as reduction to a secondary amine.

The formation of hydrazones from 3-aminoindazoles is less direct. Typically, indazoles themselves can be synthesized from the cyclization of hydrazones. mdpi.comresearchgate.net However, the amine group at the 3-position can be modified to introduce a hydrazine (B178648) moiety, which can then be used to form hydrazones. More commonly, the 3-amino group is first converted to a different functional group, like an acetyl group, which can then be used to form hydrazones.

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 1h Indazol 3 Amine Derivatives

Antineoplastic and Anticancer Activities

The 1H-indazole-3-amine framework is recognized as an effective hinge-binding fragment, crucial for the activity of several kinase inhibitors. nih.gov Consequently, derivatives of 5-bromo-1H-indazol-3-amine have been extensively investigated for their potential as anticancer agents, demonstrating promising results in inhibiting cancer cell growth, modulating programmed cell death, and blocking key enzymatic pathways involved in cancer progression. nih.govevitachem.com

Inhibition of Cancer Cell Proliferation (e.g., A549, K562, PC-3, Hep-G2 Cell Lines)

Derivatives of this compound have shown significant antiproliferative activity against a panel of human cancer cell lines. In one study, a series of novel indazole derivatives were synthesized and evaluated for their ability to inhibit the growth of human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govresearchgate.net

One particular derivative, designated as compound 6o , exhibited a notable inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.net This compound also demonstrated a degree of selectivity, being less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ of 33.2 µM. nih.govresearchgate.net Another compound, 5k , showed the best inhibitory effect against Hep-G2 cells with an IC₅₀ of 3.32 µM; however, its high toxicity to normal cells (HEK-293, IC₅₀ = 12.17 µM) made it less favorable for further development. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Normal Cell Line (HEK-293) IC₅₀ (µM) |

|---|---|---|---|

| 6o | K562 | 5.15 | 33.2 |

| 5k | Hep-G2 | 3.32 | 12.17 |

Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives. nih.govresearchgate.net

Modulation of Apoptosis and Cell Cycle Progression (e.g., Bcl2 Family Members, p53/MDM2 Pathway)

Further investigation into the mechanisms of action revealed that these compounds can induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells. Compound 6o , for instance, was found to modulate apoptosis and the cell cycle in a concentration-dependent manner, possibly by targeting members of the Bcl-2 family and the p53/MDM2 pathway. nih.govresearchgate.netresearchgate.net

The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). By influencing these proteins, this compound derivatives can shift the balance towards apoptosis in cancer cells. researchgate.net Specifically, treatment with compound 6o led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net

The p53 protein is a critical tumor suppressor that plays a central role in regulating the cell cycle and apoptosis. nih.gov The interaction between p53 and its negative regulator, MDM2, is a key target for cancer therapy. nih.gov Studies have shown that compound 6o can affect the expression of both p53 and MDM2, suggesting its involvement in this crucial pathway for controlling cell proliferation and survival. nih.govresearchgate.net

Enzyme Inhibition as a Mechanism of Action (e.g., Protein Kinases, Bcr-Abl, VEGFR-2)

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Protein kinases, in particular, are a major focus of these inhibitory activities. researchgate.net

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). google.com Derivatives of 1H-indazol-3-amine have been synthesized and evaluated as inhibitors of both the wild-type Bcr-Abl and its T315I mutant, which is resistant to many existing therapies. nih.gov One study reported a derivative that showed comparable potency to the established drug Imatinib, inhibiting Bcr-Abl with an IC₅₀ value of 0.014 µM. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. researchgate.net Indazole-pyrimidine based derivatives have been developed as inhibitors of VEGFR-2. nih.gov The indazole core is a key structural feature for binding to the hinge region of tyrosine kinases like VEGFR-2. nih.govresearchgate.net

Anti-Inflammatory Effects

In addition to their anticancer properties, derivatives of this compound have demonstrated potential as anti-inflammatory agents. nih.govevitachem.com Certain indazole compounds are known to possess anti-inflammatory properties. iucr.orgiucr.org For example, the marketed non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core. nih.gov The anti-inflammatory potential of these compounds is an area of ongoing research.

Antimicrobial Efficacy

The versatile indazole scaffold has also been explored for its antimicrobial properties.

Antibacterial Activity

Studies have indicated that some indazole derivatives exhibit antibacterial activity, making them potential candidates for the development of new antibiotics. evitachem.com The ability of these compounds to act as anti-microbial agents is a recognized property of the indazole class of molecules. iucr.orgiucr.org

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. One study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, with one particular derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibiting significant antifungal activity against seven phytopathogenic fungi, even surpassing the commercial fungicide boscalid (B143098) in its efficacy. semanticscholar.org This highlights the potential of the this compound scaffold in the development of new and effective antifungal agents.

Antiviral Properties (e.g., HIV-1 Capsid Inhibition through Lenacapavir Precursors)

A significant application of this compound derivatives is in the fight against viral infections, most notably HIV-1. The compound 7-bromo-4-chloro-1H-indazol-3-amine, a derivative of this compound, serves as a crucial intermediate in the synthesis of Lenacapavir. evitachem.commdpi.comresearchgate.net Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that has been approved for the treatment of multidrug-resistant HIV-1 infection. ijpsjournal.comfrontiersin.orgpreprints.orgnih.gov It functions by binding to the interface of two hexamer subunits of the HIV-1 capsid, disrupting its normal function in multiple stages of the viral life cycle, including nuclear uptake, assembly, and release. ijpsjournal.comfrontiersin.orgnih.gov This interference with the viral capsid leads to the formation of immature or inhibited capsids, ultimately suppressing viral replication. ijpsjournal.comfrontiersin.org The development of Lenacapavir underscores the critical role of this compound derivatives as precursors in creating potent antiviral therapies.

Neurodegenerative Disease Research Potential

The indazole scaffold, including derivatives of this compound, has shown promise in the research of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. chemimpex.com

For Alzheimer's disease, a new family of 5-substituted indazole derivatives has been developed that exhibit a multitarget profile, including the inhibition of cholinesterase and BACE1 enzymes, both of which are implicated in the pathology of the disease. nih.govtandfonline.comtandfonline.com Some of these derivatives have also demonstrated anti-inflammatory and neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. nih.govtandfonline.comtandfonline.com Furthermore, indazole-based thiadiazole-containing thiazolidinone hybrids have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing significant inhibitory effects. nih.gov

In the context of Parkinson's disease, an indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to have a neuroprotective effect by inhibiting tau hyperphosphorylation, a key pathological feature of the disease. nih.govnih.gov AMI was found to increase cell viability, alleviate apoptosis, and decrease the expression of p-tau and upstream kinases in in vitro studies. nih.govnih.gov In animal models, AMI preserved dopaminergic neurons and improved behavioral symptoms. nih.govnih.gov Additionally, novel N-heteroaryl indazole derivatives and 1-pyrazolyl-5,6-disubstituted indazole derivatives are being explored as LRRK2 inhibitors for the treatment of Parkinson's disease. acs.orgacs.orggoogle.com

Other Pharmacological Activities (e.g., Anti-diabetes, Anti-osteoporosis)

While research is more extensive in other areas, the versatile indazole scaffold has been investigated for a range of other pharmacological activities. The diverse biological activities of indazole derivatives suggest their potential application in various therapeutic areas beyond those already discussed.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

Key findings from SAR studies on indazole derivatives include:

Substitutions on the Indazole Ring: Modifications at various positions of the indazole ring can significantly influence activity. For instance, in the development of FGFR inhibitors, substitutions at the 4- and 6-positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity. mdpi.com

Importance of the Amine Group: The 3-amino group of the indazole ring is often a key pharmacophore that can form important interactions with biological targets.

Role of the Bromo Substituent: The bromine atom at the 5-position can influence the electronic properties and binding interactions of the molecule. Replacing bromine with other halogens or functional groups can be explored to fine-tune activity.

Acyl and Sulfonamide Modifications: The synthesis of various amide and sulfonamide derivatives has been a common strategy. For example, in the development of antifungal agents, the addition of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety led to potent compounds. semanticscholar.org Similarly, the synthesis of indazole-sulfonamide compounds has been explored for their potential as MAPK1 inhibitors. mdpi.com

Table 1: SAR Insights for this compound Derivatives

| Modification Site | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Indazole Ring Substitutions | Modifications at the C4 and C6 positions are critical for FGFR inhibition. | Potency and selectivity can be tuned. | mdpi.com |

| 3-Amino Group | Acts as a key hinge-binding fragment. | Essential for interaction with many biological targets. | |

| 5-Bromo Substituent | Influences electronic properties and can be replaced to modulate activity. | Can enhance or decrease binding affinity. | |

| Side Chain Modifications | Addition of carboxamide or sulfonamide moieties. | Can lead to potent antifungal or anticancer agents. | semanticscholar.orgmdpi.com |

Scaffold Hopping Strategies in Drug Design from Indole (B1671886) to Indazole

Scaffold hopping is a powerful strategy in drug design where the core structure (scaffold) of a known active compound is replaced with a structurally different but functionally similar scaffold to discover new chemotypes with improved properties. The indazole ring is often considered a bioisostere of the indole ring, meaning they have similar physical and chemical properties that allow them to interact with the same biological targets. acs.orgpharmablock.com

This strategy has been successfully employed in various therapeutic areas:

Cancer Research: In the development of dual MCL-1/BCL-2 inhibitors, scaffold hopping from an indole core to an indazole framework transformed MCL-1 selective inhibitors into dual inhibitors. nih.govresearchgate.netrsc.org This is significant because dual inhibition may overcome resistance to single-target therapies.

Kinase Inhibition: Indazole has proven to be a privileged scaffold in the design of kinase inhibitors. pharmablock.com Bioisosteric replacement of an indole with an indazole has led to the development of potent and selective PI3Kδ inhibitors for the potential treatment of acute myeloid leukemia. nih.govresearchgate.net

Neuroscience: The replacement of a phenol (B47542) group with an indazole in GluN2B-selective NMDA receptor antagonists resulted in compounds with high affinity and improved metabolic stability. nih.gov

The successful application of scaffold hopping from indole to indazole highlights the versatility of the indazole scaffold in generating novel drug candidates with enhanced pharmacological profiles.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-amino-1-methyl-indazole (AMI) |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Lenacapavir |

Theoretical and Computational Chemistry of 5 Bromo 1h Indazol 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of indazole derivatives.

Molecular Structure Elucidation and Conformational Analysis

Computational models predict a planar indazole core for 5-bromo-1H-indazol-3-amine. vulcanchem.com The molecule consists of a bicyclic framework with fused benzene (B151609) and pyrazole (B372694) rings. vulcanchem.com Key structural features include a bromine atom at position 5, which introduces electronegativity and steric bulk, and an amine group at position 3, which enables hydrogen bonding and nucleophilic reactivity. vulcanchem.com The presence of the bromine atom can influence the compound's physical and chemical properties.

Crystallographic analysis of similar brominated indazole compounds reveals that they often form inversion dimers linked by nitrogen-hydrogen to nitrogen hydrogen bonds. These dimers are further connected through three-dimensional hydrogen bonding networks, suggesting a similar structural arrangement for this compound.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are influenced by the interplay between the electron-rich indazole core and the substituents. The amino group at the 3-position acts as an electron-donating group, increasing the electron density on the indazole ring.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. dergipark.org.tr The energy gap between HOMO and LUMO is a significant parameter for molecular reactivity; a smaller energy gap suggests higher reactivity. dergipark.org.tr For indazole derivatives, the pyrrolic nitrogen of the pyrazole ring often acts as an H-bond donor, which is important for interactions with other molecules. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are valuable for predicting spectroscopic properties, which can then be compared with experimental data for structure elucidation.

NMR Spectroscopy: For analogous compounds like 4-bromo-5-methyl-1H-indazol-3-amine, ¹H NMR spectra show aromatic protons in the range of δ 7.1–7.9 ppm and amine protons around δ 5.4 ppm. vulcanchem.com In the ¹³C NMR spectrum, the carbon atom attached to the bromine typically exhibits deshielding effects, with signals appearing around δ 115–125 ppm. vulcanchem.com For 1-(5-bromo-1H-indazol-3-yl)ethanone, a related derivative, the acetyl methyl group protons resonate at approximately δ 2.6–2.8 ppm, and the aromatic protons are observed between 7.2–8.5 ppm.

IR Spectroscopy: Infrared (IR) spectroscopy of 1-(5-bromo-1H-indazol-3-yl)ethanone shows characteristic strong absorption bands near 1680 cm⁻¹ for the ketone C=O stretch and around 750 cm⁻¹ for the C–Br stretch. These predicted values can be instrumental in confirming the presence of specific functional groups.

Nonlinear Optical Properties

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Ligand-Protein Interaction Profiling

Molecular docking simulations have been employed to study the interaction of this compound and its derivatives with various protein kinases. These studies indicate a strong binding affinity, supporting its role as a potential kinase inhibitor. For instance, derivatives of 1H-indazole-3-amine have been shown to be effective hinge-binding fragments in interactions with tyrosine kinases. mdpi.com

In docking studies with kinases, the pyrrolic NH group of the indazole ring is often crucial for forming hydrogen bonds with amino acid residues in the kinase's active site, such as with the oxygen atom of threonine. nih.gov The pyridinic nitrogen of the indazole can also participate in stabilizing hydrogen contacts. nih.gov These interactions are fundamental to the inhibitory activity of these compounds.

Computational docking studies have also guided the design of PROTACs (Proteolysis-Targeting Chimeras) based on indazole scaffolds, aiming to induce targeted protein degradation for therapeutic purposes. gla.ac.uk

Identification of Potential Biological Targets (e.g., DNA Gyrase, Kinase Receptors)

Computational studies and the biological evaluation of its derivatives have highlighted several potential protein targets for this compound. The indazole scaffold is a recognized "privileged" structure in medicinal chemistry, partly due to its ability to mimic purine (B94841) bases and interact with the hinge region of ATP-binding sites in various enzymes. mdpi.com

Kinase Receptors: The 1H-indazole-3-amine framework is an effective hinge-binding fragment, making it a valuable core for designing kinase inhibitors. mdpi.com Derivatives of this compound have been investigated for their inhibitory activity against a range of kinases implicated in cancer and other diseases. chemimpex.com Computational docking studies and in-vitro assays on related indazole compounds have identified several specific kinase targets:

Tyrosine Kinases: Many indazole derivatives have been developed as tyrosine kinase inhibitors. researchgate.net For instance, Linifanib, an approved drug, contains the 1H-indazole-3-amine structure that binds effectively to the hinge region of tyrosine kinases. mdpi.com

Vascular Endothelial Growth Factor Receptors (VEGFR): Indazole scaffolds are explored as potential inhibitors of VEGFR, a key target in angiogenesis, which is crucial for tumor growth. researchgate.netmdpi.com

Other Cancer-Related Kinases: Derivatives have been designed to target other kinases involved in cell proliferation and survival pathways, such as JAK2 and BRAF. vulcanchem.com

DNA Gyrase: Indazole-based compounds have been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. researchgate.netsmolecule.com Structure-guided design efforts have focused on modifying the indazole core to create allosteric inhibitors that bind to a site distinct from the active site targeted by fluoroquinolones. cardiff.ac.uk

Other Potential Targets: The versatile indazole ring has been incorporated into molecules targeting other biological systems.

p53-MDM2 Interaction: Derivatives of 1H-indazole-3-amine have been designed to disrupt the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. mdpi.com Stabilizing p53 can induce cell cycle arrest and apoptosis in cancer cells. mdpi.comvulcanchem.com

Histone Deacetylases (HDACs): Novel N-hydroxypropenamides featuring an indazole moiety have been designed and evaluated as potent HDAC inhibitors, which are a promising class of anticancer agents. researchgate.net

Table 1: Potential Biological Targets for Indazole-Based Compounds

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinase Receptors | Tyrosine Kinases, VEGFR, JAK2, BRAF | Oncology | mdpi.comresearchgate.netmdpi.comvulcanchem.com |

| Topoisomerases | DNA Gyrase | Antibacterial | researchgate.netsmolecule.comcardiff.ac.uk |

| Protein-Protein Interactions | p53-MDM2 | Oncology | mdpi.comvulcanchem.com |

| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Oncology | researchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential to be developed into a drug. mdpi.com For derivatives of this compound, various computational models and online tools like pkCSM and SwissADME are employed to evaluate their drug-likeness. mdpi.com

These predictive studies for novel indazole derivatives generally focus on several key parameters:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and solubility are calculated to see if they fall within ranges typical for orally bioavailable drugs.

Pharmacokinetic Properties: Predictions are made for gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450.

Drug-Likeness Rules: Compliance with established guidelines such as Lipinski's Rule of Five and Veber's Rule is assessed. mdpi.comnih.gov These rules relate physicochemical properties to the likelihood of oral bioavailability.

Toxicity Prediction: Potential toxicities, such as hepatotoxicity or mutagenicity, are computationally screened.

Studies on various indazole derivatives, such as indazol-pyrimidine and indazole-sulfonamide series, have shown promising in silico profiles. For example, a series of novel indazol-pyrimidine derivatives were predicted to have low toxicity, good solubility, and favorable absorption profiles, meeting the criteria of both Lipinski's and Veber's rules. mdpi.comnih.gov Similarly, physicochemical and ADMET predictions for potent indazole-based HDAC inhibitors suggested high absorption, low metabolism, and low toxicity, marking them as promising candidates for further development. researchgate.net

Table 2: Representative In Silico ADMET Predictions for Indazole Derivatives

| Compound Series | Predicted Properties | Computational Tool/Method | Reference(s) |

|---|---|---|---|

| Indazol-Pyrimidine Derivatives | Low toxicity, good solubility, good absorption, met Lipinski's & Veber's rules. | In silico ADMET screening | mdpi.comnih.gov |

| Indazole-Sulfonamide Derivatives | Favorable ADMET properties evaluated for hit compounds. | pkCSM online server | mdpi.com |

| Indazole-based HDAC Inhibitors | High absorption, low metabolism, low toxicity for lead candidates. | Physicochemical and ADMET prediction | researchgate.net |

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions involving indazoles. beilstein-journals.orgbeilstein-journals.org These studies are crucial for understanding and predicting the regioselectivity of reactions, such as the common challenge of N1 versus N2 alkylation on the indazole ring. beilstein-journals.orgbeilstein-journals.org

Tautomerism and Regioselectivity: The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Computational calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by several kcal/mol. beilstein-journals.orgwuxibiology.comnih.gov This energy difference is a critical factor influencing reaction outcomes. wuxibiology.com For instance, in alkylation reactions, the nucleophilic attack can occur from either the N1 or N2 nitrogen. DFT calculations of the reaction energy profiles can elucidate the transition states and energy barriers for both pathways, explaining the observed product distribution under different reaction conditions. beilstein-journals.orgwuxibiology.com

Reaction Mechanism Studies:

Alkylation: DFT studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have been used to evaluate the mechanisms. beilstein-journals.org Calculations suggest that in the presence of a cesium base, a chelation mechanism involving the N2 nitrogen and the C3-carboxylate group with the cesium ion can favor the formation of N1-substituted products. beilstein-journals.orgbeilstein-journals.org Without such chelation, other non-covalent interactions can drive the formation of the N2-product. beilstein-journals.org

Addition to Formaldehyde (B43269): The mechanism for the reaction of indazole with formaldehyde in an acidic medium has been investigated computationally. B3LYP level calculations indicated that the N1-substituted hydroxymethyl product is significantly more stable than the N2-isomer, providing a sound theoretical basis for the experimentally observed outcome. nih.gov

Cyclization: The synthesis of this compound itself is achieved via the cyclization of a substituted benzonitrile (B105546) (e.g., 5-bromo-2-fluorobenzonitrile) with hydrazine (B178648). mdpi.commdpi.com This reaction proceeds through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Computational modeling can be used to investigate the transition states and intermediates of this ring-forming process, optimizing reaction conditions and understanding the influence of substituents on the benzene ring. mdpi.commdpi.com

These computational approaches allow chemists to rationalize experimental findings, predict the outcomes of new reactions, and design more efficient and selective synthetic routes for creating complex indazole derivatives. beilstein-journals.org

Advanced Research Applications Beyond Traditional Medicinal Chemistry

Material Science Applications

The inherent electronic characteristics and structural features of the 5-bromo-1H-indazol-3-amine scaffold make it a compound of interest for material science. Researchers are exploring its potential in creating new materials with tailored properties. The compound's ability to form specific intermolecular interactions is key to its utility in this field.

This compound and its derivatives are utilized in the creation of novel materials possessing specific electronic properties. chemimpex.comchemimpex.com The planar indazole ring system, combined with the potential for strong intermolecular hydrogen bonds and π–π stacking interactions, facilitates the formation of ordered, three-dimensional networks in the solid state. iucr.org Studies on related brominated indazole compounds show that they often form inversion dimers linked by robust hydrogen bonds. This self-assembly into predictable supramolecular structures is crucial for controlling the bulk electronic properties of a material.

The unique electronic characteristics imparted by the indazole core and bromine substituent make these materials suitable for investigation in electronic devices, including transistors and photovoltaic cells. By modifying the core structure, for instance through N-acylation or substitution at the amine group, researchers can fine-tune these properties to meet the demands of specific applications.

Table 1: Research Findings in Material Science Applications

| Application Area | Research Finding | Structural Basis | Potential Use |

| Novel Electronic Materials | Serves as a building block for materials with unique electronic characteristics. chemimpex.comchemimpex.com | The indazole ring system allows for the formation of ordered crystal structures through hydrogen bonding and π-π stacking interactions. iucr.org | Electronic devices, transistors, photovoltaic cells. |

| Organic Semiconductors | Functionalization with π-conjugated groups enables applications in organic semiconductors. vulcanchem.com | The amine and bromo-positions offer sites for synthetic modification to tune semiconductor properties. | Organic electronic components and sensors. |

The compound is specifically explored for its potential in developing organic semiconductors. chemimpex.comchemimpex.com Organic semiconductors are the active components in a variety of next-generation electronics, such as flexible displays and printable sensors. The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic material.

Functionalization of the this compound core is a key strategy in this area. For example, the introduction of π-conjugated groups can enhance charge transport properties, which are essential for semiconductor performance. vulcanchem.com The versatility of the indazole scaffold allows for systematic modifications, enabling researchers to establish structure-property relationships and design materials with optimized semiconductor characteristics.

Development of Novel Materials with Unique Electronic Properties

Diagnostic Tool Development

In addition to material science, this compound is a valuable component in the development of sophisticated diagnostic tools. chemimpex.com Its ability to serve as a scaffold allows for the synthesis of targeted molecules that can interact with specific biological entities, making it useful for creating diagnostic agents and assays. chemimpex.com

The compound is employed in the formulation of various diagnostic agents. chemimpex.com It serves as a crucial intermediate or building block for more complex molecules designed for diagnostic purposes. For instance, its structure can be incorporated into probes that are designed to bind to specific enzymes or receptors within the body. The synthetic accessibility of the indazole core, particularly through reactions like the Suzuki-Miyaura cross-coupling, allows for the attachment of various functional groups, which can include signaling moieties or targeting ligands. uni-saarland.de

Derivatives of the bromo-indazole core play a role in enhancing the sensitivity and specificity of medical imaging techniques. chemimpex.com A significant application is in the development of radiotracers for Positron Emission Tomography (PET), a non-invasive imaging modality that allows for the visualization and quantification of metabolic processes and biomarker distribution in vivo. ucl.ac.uk

By chemically linking a positron-emitting radionuclide to a molecule derived from the bromo-indazole scaffold, researchers can create agents that specifically accumulate in tissues of interest. For example, developing a PET tracer that targets neutrophil elastase, a key enzyme in inflammation, could allow for precise visualization and staging of inflammatory diseases. ucl.ac.uk Such targeted agents improve upon less specific imaging methods, offering higher sensitivity and diagnostic accuracy.

A primary goal of modern diagnostics is the sensitive and specific detection of disease biomarkers. This compound is used in creating diagnostic assays and tools for this purpose. chemimpex.com Biomarkers are molecules that indicate a particular disease state, and probes designed to interact with them are invaluable for early diagnosis and disease monitoring.

The development of specific PET tracers, as mentioned previously, is a prime example. An agent targeting neutrophil elastase serves as a tool for detecting a key biomarker of inflammation, which is implicated in numerous diseases. ucl.ac.uk The ability to synthesize derivatives of this compound that bind with high affinity and specificity to such biomarkers is fundamental to its application in this field.

Table 2: Research Findings in Diagnostic Tool Development

| Application Area | Research Finding | Mechanism/Role of Compound | Target |

| Diagnostic Agents | Used in the formulation of diagnostic agents and assays. chemimpex.com | Acts as a versatile scaffold for synthesizing larger, functional diagnostic molecules. | Various biological targets. |

| Medical Imaging | Derivatives can enhance the sensitivity and specificity of imaging techniques like PET. chemimpex.comucl.ac.uk | Serves as the core structure for radiotracers that bind to specific biological molecules. ucl.ac.uk | Enzymes (e.g., Neutrophil Elastase). ucl.ac.uk |

| Biomarker Detection | Employed in tools designed for the detection of disease biomarkers. chemimpex.com | Forms the basis of probes that can specifically identify and bind to biomarker molecules. | Disease-specific biomarkers. ucl.ac.uk |

Enhancement of Medical Imaging Sensitivity and Specificity

Agrochemical Research and Development

The indazole core is a recognized pharmacophore in the agrochemical industry, and this compound serves as a key intermediate in the synthesis of new potential crop protection agents. The presence of the bromine atom and the amine group provides reactive sites for further molecular elaboration, allowing for the creation of diverse libraries of compounds to be screened for biological activity.

Research in this area focuses on the synthesis of derivatives of this compound and the evaluation of their potential as herbicides and fungicides. The introduction of different substituents on the indazole ring or the amine group can significantly influence the biological activity and selectivity of the resulting molecules. While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the compound is noted for its role as a precursor in the development of new pesticides. gla.ac.uk Derivatives of this compound have shown promising herbicidal activity in research settings.

The general approach involves using this compound as a starting material for the synthesis of more complex molecules. These derivatives are then subjected to biological screening to assess their efficacy against various weeds and fungal pathogens. The data gathered from these screenings, although not always publicly disclosed in detail, contributes to the broader understanding of structure-activity relationships within this class of compounds.

Table 1: Applications of this compound Derivatives in Agrochemical Research

| Application Area | Role of this compound | Research Findings |

| Herbicides | Precursor for novel derivatives | Derivatives have demonstrated promising herbicidal activity in research studies. |

| Fungicides | Intermediate for synthesis | Indazole derivatives are known to exhibit antimicrobial properties, suggesting potential for fungicidal applications. |

Environmental Monitoring Applications

The unique photophysical properties of indazole derivatives have opened up avenues for their use in environmental monitoring. This compound can be utilized in the synthesis of specialized compounds designed to detect and quantify environmental pollutants. google.com These applications often involve the development of chemosensors or fluorescent probes.

The core principle behind these applications is the design of a molecule that exhibits a measurable change in its properties, such as fluorescence, upon interaction with a specific analyte. The this compound scaffold can be modified to create a binding site for a target pollutant. The interaction between the probe and the pollutant can lead to a change in the electronic structure of the molecule, resulting in a detectable optical signal.

Research in this field has explored the development of fluorescent probes based on indazole structures for the detection of various environmental contaminants. While specific studies detailing the use of probes derived from this compound for detecting particular pollutants are emerging, the general potential of this class of compounds is recognized. google.com For instance, the development of fluorescent probes often involves leveraging insights from the synthesis of related compounds. gla.ac.uk The design of these probes is a sophisticated process that aims to achieve high sensitivity and selectivity for the target analyte.

Table 2: Potential of this compound in Environmental Monitoring

| Application Area | Role of this compound | Principle of Operation |

| Chemosensors | Building block for sensor molecules | Interaction with a target pollutant induces a measurable signal change. |

| Fluorescent Probes | Precursor for fluorophore synthesis | Binding to an analyte alters the fluorescent properties of the probe, enabling detection. gla.ac.uk |

| Pollutant Detection | Synthesis of monitoring compounds | Used to create molecules for identifying and quantifying environmental pollutants. google.com |

Analytical and Spectroscopic Characterization Methodologies for 5 Bromo 1h Indazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For substituted indazoles, ¹H and ¹³C NMR are fundamental for confirming the regioselectivity of substitutions on the heterocyclic core.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of 5-bromo-1H-indazol-3-amine, the spectrum exhibits characteristic signals for the aromatic protons, the amine (-NH₂) group, and the indazole N-H proton. chemicalbook.com

Detailed analysis of the ¹H NMR spectrum of the parent compound, this compound, reveals distinct chemical shifts. The proton on the indazole nitrogen (N-H) typically appears as a broad singlet at a very downfield chemical shift, around 11.55 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.com The aromatic protons on the benzene (B151609) ring portion of the indazole core appear in the range of 7.19 to 7.92 ppm. chemicalbook.com The protons of the amine group at the 3-position are observed as a singlet around 5.41 ppm. chemicalbook.com

For derivatives, the chemical shifts of the aromatic protons generally appear between δ 6–8 ppm, while the active hydrogens on the C-1 and C-3 amides of indazole can be found at highly deshielded chemical shifts of δ 10–13 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 400 MHz. chemicalbook.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 11.55 | Singlet (s) | - | 1H, N-H |

| 7.92 | Doublet (d) | 1.87 | 1H, Ar-H (H-4) |

| 7.30 | Doublet of doublets (dd) | 8.79, 1.89 | 1H, Ar-H (H-6) |

| 7.19 | Doublet (d) | 8.78 | 1H, Ar-H (H-7) |

| 5.41 | Singlet (s) | - | 2H, -NH₂ |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. It is used to confirm the presence of the indazole core and the positions of substituents. nih.govvulcanchem.com The spectrum of a this compound derivative will show characteristic peaks for the carbons in the aromatic system and any substituent groups. researchgate.net

For instance, in a derivative of this compound, the carbon signals for the indazole ring are observed in the aromatic region of the spectrum, typically between 110 and 150 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative Data recorded in DMSO at 100 MHz. researchgate.net

| Chemical Shift (δ ppm) |

| 147.50 |

| 139.45 |

| 128.64 |

| 122.83 |

| 118.15 |

| 112.34 |

| 110.06 |

| 35.52 |

While ¹H and ¹³C NMR are standard, other nuclei can be investigated to provide further structural information, particularly when specific heteroatoms are present. For derivatives of this compound that have been functionalized with fluorine, ¹⁹F NMR spectroscopy becomes an invaluable tool. The synthesis and characterization of related 6-fluoro-1H-indazol-3-amine derivatives have been reported, where spectroscopic studies, likely including ¹⁹F NMR, were used alongside computational DFT calculations to confirm their structures. researchgate.netderpharmachemica.com This technique would be essential for verifying the position and electronic environment of fluorine substituents in any such derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and confirming its elemental formula.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like indazole derivatives. researchgate.net The analysis of this compound by ESI-MS typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺. chemicalbook.com For the parent compound, with a molecular formula of C₇H₆BrN₃, the expected molecular weight is approximately 212.0 g/mol for the ⁷⁹Br isotope and 214.0 g/mol for the ⁸¹Br isotope. The ESI-MS spectrum shows a characteristic isotopic pattern for bromine-containing compounds (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). A reported mass spectrum for this compound shows a peak at m/z 213, corresponding to the [M+H]⁺ ion. chemicalbook.com This technique is also widely used for derivatives to validate the molecular ion.

HR-MS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For novel derivatives of this compound, HR-MS is critical for confirming that the synthesized product has the correct atomic composition. researchgate.net The difference between the calculated and experimentally found mass is typically in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned structure. beilstein-journals.org

Table 3: Example of HR-MS Data for a Derivative of 5-bromo-1H-indazole beilstein-journals.org

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₆H₁₃BrN₂O₂ | 344.0233 | 344.0249 |

| C₁₄H₁₅BrN₂O₃ | 338.0339 | 338.0355 |

| C₁₆H₁₉BrN₂O₂ | 350.0703 | 350.0709 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. The primary amine (-NH₂), secondary amine (-NH- of the indazole ring), aromatic rings, and the carbon-bromine bond each absorb infrared radiation at distinct frequencies.

The primary amine (-NH₂) group is expected to show a pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The N-H bond of the indazole ring typically appears as a broader absorption in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the bicyclic aromatic ring system are found in the 1450-1650 cm⁻¹ region. The C-Br stretch is characteristically observed in the fingerprint region, generally between 500 and 650 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Stretch | Indazole Ring (-NH) | 3100 - 3300 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=C / C=N Stretch | Aromatic & Pyrazole (B372694) Rings | 1450 - 1650 |

| C-Br Stretch | Bromo-substituent | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for this compound itself is not published, a detailed crystallographic analysis has been performed on its N-Boc protected derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. iucr.orgiucr.orgresearchgate.net This analysis offers profound insights into the molecular geometry, planarity, and intermolecular interactions inherent to the this compound framework.

The study reveals that the fused pyrazole and benzene rings of the indazole core are nearly co-planar, with a minimal dihedral angle between them of 2.36 (5)°. iucr.orgiucr.org A key feature of the crystal packing is the formation of centrosymmetric inversion dimers. iucr.orgresearchgate.net These dimers are linked by a pair of intermolecular N—H···N hydrogen bonds between the 3-amino group of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule, creating a stable R²₂(8) ring motif. iucr.orgiucr.org This hydrogen bonding network is a critical factor in the supramolecular architecture of the crystal lattice. The dimers are further connected into a three-dimensional network by other weak interactions, including C—H···Br hydrogen bonds and π–π stacking interactions. iucr.orgiucr.org

| Crystal Data and Structure Refinement | |

|---|---|

| Empirical formula | C₁₂H₁₄BrN₃O₂ |

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c (Å) | 8.9959 (2), 10.5313 (3), 15.0818 (4) |

| α, β, γ (°) | 85.954 (1), 88.085 (1), 75.105 (1) |

| Volume (ų) | 1370.28 (6) |

| Z | 2 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for verifying the purity of this compound and for separating it from starting materials, by-products, and other impurities during its synthesis and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of the purity of this compound. Purity levels are often reported to be ≥95% or higher as determined by this method. thermofisher.comchemimpex.comavantorsciences.com Reversed-phase HPLC is the most common mode used for this class of compounds.

In a typical setup, a C18 silica (B1680970) column serves as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. tandfonline.com By running a gradient or isocratic elution, this compound can be effectively separated from more polar or less polar impurities. Detection is typically achieved using a UV detector, as the indazole ring system possesses a strong chromophore that absorbs UV light. The retention time and peak area are used to identify and quantify the compound, respectively. Studies on related indazole derivatives have successfully used HPLC to confirm purity above 95%. nih.govtandfonline.comrroij.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., Kromasil, ACE) nih.govcsic.es |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture tandfonline.comcsic.es |

| Detection | UV-Vis Detector (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min csic.es |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for qualitative monitoring of reaction progress and for preliminary purity checks. libretexts.orgkhanacademy.org It is also instrumental in determining the optimal solvent system for larger-scale purification via column chromatography. iucr.org

For this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel (SiO₂). iucr.org The separation is based on the differential partitioning of the compound and impurities between the polar stationary phase and the less polar mobile phase. A common mobile phase, or eluent, for this compound is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). iucr.orgresearchgate.net After the solvent front has moved up the plate, the separated spots are visualized, most commonly under UV light (at 254 nm), where the aromatic indazole ring will appear as a dark spot on a fluorescent background. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates csic.es |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixture (e.g., 20-30% EtOAc) iucr.orgresearchgate.net |

| Visualization | UV light at 254 nm |

Compound Index

| Compound Name |

|---|

| This compound |

| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |

| Methanol |

| Acetonitrile |

| Hexane |

| Ethyl Acetate |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1H-indazol-3-amine, and how can reaction conditions be optimized?